(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane
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Overview
Description
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[321]octane is a bicyclic compound with a unique structure that includes a fluorine atom and two oxygen atoms in its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This can be achieved through various methodologies, including intramolecular cyclization reactions and desymmetrization processes starting from achiral precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable processes to ensure the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the bicyclic framework.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and aryl groups.
Scientific Research Applications
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and bicyclic structure allow it to bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol: This compound shares a similar bicyclic framework but includes nitrogen and hydroxyl groups instead of fluorine and oxygen atoms.
(1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane: Another related compound with a bicyclic structure, but with different substituents and functional groups.
Uniqueness
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane is unique due to its specific combination of fluorine and oxygen atoms within the bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H13FO2 |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13FO2/c1-7-5-10-8(2,11-7)4-3-6(7)9/h6H,3-5H2,1-2H3/t6-,7+,8+/m0/s1 |
InChI Key |
ARLRMCKUUXVSJE-XLPZGREQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@](O1)(CO2)C)F |
Canonical SMILES |
CC12CCC(C(O1)(CO2)C)F |
Origin of Product |
United States |
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